1,4-Benzoquinone

Catalog No.
S583440
CAS No.
106-51-4
M.F
C6H4O2
M. Wt
108.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzoquinone

When anaerobic conditions render hydroquinone-based inhibitors ineffective, 1,4-benzoquinone provides reliable radical scavenging independent of dissolved oxygen. Its mild one-electron reduction potential (+99 mV at pH 7) prevents over-oxidation risks of higher-potential quinones.

  • Inhibitor for closed-mold MMA/acrylic acid processing - stops polymerization without O₂.
  • Selective stoichiometric oxidant in pharmaceutical synthesis; avoids substrate cleavage common with DDQ/chloranil.
  • Rapid sonochemical degradation (10.6× faster than hydroquinone) eases wastewater compliance.

Supplied as ≥98% pure crystalline solid; ships ambient.

CAS Number

106-51-4

Product Name

1,4-Benzoquinone

IUPAC Name

cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H4O2

Molecular Weight

108.09 g/mol

InChI

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H

InChI Key

AZQWKYJCGOJGHM-UHFFFAOYSA-N

SMILES

C1=CC(=O)C=CC1=O

solubility

Slightly soluble (NTP, 1992)
SOL IN ALKALIES, HOT PETROLEUM ETHER
> 10% in ether
> 10% in ethanol
Water solubility = 1.113X10+4 mg/l @ 18 °C
11.1 mg/mL at 18 °C
Solubility in water: poor
Slight

Synonyms

1,4-benzoquinone, 2,5-cyclohexadiene-1,4-dione, benzoquinone, NSC-36324, NSC36324, p-benzoquinone, para-benzoquinone, quinone

Canonical SMILES

C1=CC(=O)C=CC1=O

The exact mass of the compound 1,4-Benzoquinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)sol in alkalies, hot petroleum ether> 10% in ether> 10% in ethanolwater solubility = 1.113x10+4 mg/l @ 18 °c11.1 mg/ml at 18 °csolubility in water: poorslight. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36324. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

1,4-Benzoquinone (CAS 106-51-4) is a fundamental cyclic conjugated diketone widely procured as a mild stoichiometric oxidant, a dienophile in Diels-Alder cycloadditions, and a highly efficient polymerization inhibitor. Unlike its reduced counterpart, hydroquinone, 1,4-benzoquinone acts as a direct electron and radical acceptor. It features a one-electron reduction potential to the semiquinone radical of +99 mV at pH 7[1]. Commercially, it is valued for its ability to mediate selective dehydrogenations without the harsh over-oxidation risks associated with halogenated quinones, and for its robust performance in stabilizing reactive monomers and photo-curable resins during storage and anaerobic processing [1].

Research Fit

  • Redox-active building block for organic synthesis and electrochemistry
  • Two purity grades available (iodometric titration, HPLC)
  • Characterized melting point supports identity confirmation

Substituting 1,4-Benzoquinone with closely related analogs often leads to process failures due to fundamentally different redox and kinetic behaviors. While hydroquinone is frequently used as a cheaper baseline inhibitor, it is strictly oxygen-dependent, requiring dissolved O2 to form active peroxy radicals; substituting it into anaerobic or closed-mold systems results in uncontrolled polymerization [1]. Conversely, attempting to use high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil for 1,4-benzoquinone's oxidation roles introduces excessive oxidizing power. Chloranil exhibits a one-electron reduction potential over 500 mV higher than 1,4-benzoquinone[2]. This drastic shift can cause severe over-oxidation, indiscriminate functional group cleavage, and unwanted charge-transfer complex formations in sensitive synthetic routes.

Substitution Risk

  • 1,2-Benzoquinone (ortho isomer) accelerates NADH reduction and DNA damage; redox kinetics may shift
  • 1,4-Naphthoquinone lacks gene mutation induction in mammalian cells; genotoxicity endpoint may not transfer
  • Methoxy-substituted analogs exhibit significantly lower reduction potential; electrochemical performance will differ

Oxygen-Independent Polymerization Inhibition

In industrial monomer stabilization and radiation crosslinking (e.g., e-beam or UV curing), 1,4-Benzoquinone functions as an oxygen-independent free radical inhibitor. Studies comparing 1,4-benzoquinone to hydroquinone demonstrate that while hydroquinone requires the presence of oxygen to form effective peroxy radicals, 1,4-benzoquinone directly quenches radicals. In polyurethane shape memory polymer processing, 1,4-benzoquinone successfully stabilized acrylic sensitizers at 150°C for up to 5 hours at 10,000 ppm in oxygen-poor environments where hydroquinone would fail [1].

Evidence DimensionInhibition mechanism and oxygen dependency
Target Compound DataDirect radical quenching (Oxygen-independent)
Comparator Or BaselineHydroquinone (Oxygen-dependent, requires O2 for peroxy radical formation)
Quantified DifferenceEnables thermal stabilization up to 150°C in oxygen-poor environments without sensitizer reaction
ConditionsPolyurethane shape memory polymer blends with acrylic sensitizers under thermal processing

Essential for selecting inhibitors in closed-mold injection molding, anaerobic storage, or radiation-cured resin formulations where oxygen levels are depleted.

NADH Reduction Rate
Head-to-head
Slower vs 1,2-BQ; reduced DNA damage potential
Controlled redox cycling in NADH assays
Qualitative, source-specific

Mild Oxidation Selectivity

1,4-Benzoquinone offers a finely tuned, mild oxidation profile compared to halogenated high-potential quinones. Cyclic voltammetry measurements under aprotic conditions (0.1 M (Bu4N)PF6 in acetonitrile) reveal that the classical high-potential oxidant chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) exhibits a one-electron reduction potential that is 525 mV higher (less negative) than that of 1,4-Benzoquinone [1]. This significantly lower reduction potential allows 1,4-benzoquinone to selectively oxidize or dehydrogenate substrates without the aggressive over-oxidation or side reactions typically induced by chloranil or DDQ [1].

Evidence DimensionOne-electron (1 e–) reduction potential difference (ΔEmp)
Target Compound DataBaseline mild potential (lower aprotic potential)
Comparator Or BaselineChloranil (+525 mV higher 1 e– reduction potential)
Quantified Difference525 mV lower oxidizing potential for 1,4-Benzoquinone
ConditionsAprotic conditions (0.1 M (Bu4N)PF6 in MeCN) via cyclic voltammetry

Allows chemists to perform selective dehydrogenations on sensitive substrates that would be destroyed or over-oxidized by DDQ or chloranil.

Gene Mutation Induction
Head-to-head
1,4-BQ positive; 1,4-NQ negative
Gene mutation endpoint distinction
V79 cell assay context

Sonochemical Degradation Kinetics

For industrial facilities managing inhibitor-laden wastewater, the degradation kinetics of the chosen compound are critical. Sonochemical degradation studies (200-kHz sonicator under Ar atmosphere) demonstrate that 1,4-Benzoquinone degrades significantly faster than its reduced counterpart. In the absence of electrolytes, the sonochemical degradation rate of 1,4-Benzoquinone is 4.5 times higher than that of hydroquinone [1]. When 0.433 M Na2SO4 is added, this rate accelerates further, becoming 10.6 times higher than hydroquinone, achieving 99% concentration reduction within 30 minutes [1].

Evidence DimensionInitial sonochemical degradation rate
Target Compound Data4.5x to 10.6x higher degradation rate
Comparator Or BaselineHydroquinone (Baseline rate)
Quantified DifferenceUp to 10.6-fold increase in degradation kinetics with Na2SO4
Conditions200-kHz ultrasonic irradiation under Ar atmosphere, with and without 0.433 M Na2SO4

Ensures that residual inhibitor in industrial effluents can be rapidly and cost-effectively destroyed using advanced oxidation processes, lowering environmental compliance costs.

First Reduction Potential
Cross-study comparable
−0.51 V vs SCE (1,4-BQ); −0.84 V (2,5-diMeO)
Higher oxidizing power
330 mV difference, aprotic DMF
Reduction Potential vs CoQ0
Cross-study comparable
~ −0.51 V (1,4-BQ) vs ~ −1.0 V (CoQ0)
Stronger oxidant than methoxylated analogs
~500 mV difference
Chemical Stability
Class-level
Isolable, purifiable; ortho isomer reactive
Better lot consistency and shelf-life
Data to verify

Anaerobic Monomer Stabilization

Due to its oxygen-independent radical scavenging mechanism, 1,4-Benzoquinone is the required inhibitor for stabilizing reactive monomers (like acrylic acid or methyl methacrylate) during closed-mold injection molding or storage in oxygen-depleted environments, where hydroquinone is ineffective [1].

Selective Dehydrogenation in Organic Synthesis

Leveraging its mild one-electron reduction potential, 1,4-Benzoquinone is utilized as a stoichiometric oxidant in the synthesis of sensitive pharmaceuticals and fine chemicals. It enables targeted dehydrogenation without the risk of substrate cleavage or over-oxidation inherent to high-potential alternatives like DDQ or chloranil [2].

AOP-Compatible Formulations

Because 1,4-Benzoquinone exhibits rapid sonochemical and advanced oxidation degradation kinetics (up to 10.6 times faster than hydroquinone in sulfate-rich media), it is highly suitable for use in large-scale chemical manufacturing where strict wastewater effluent regulations mandate rapid downstream destruction of residual inhibitors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mammalian gene mutation assay control
Gene mutation induction profile
Reported gene mutation endpoint
Redox potential benchmarking
First reduction potential in aprotic media
Electrochemical window tuning
NADH-coupled redox kinetics research
Stepwise electron transfer kinetics
NADH-mediated redox pathway analysis
Multi-step organic synthesis
Thermal and chemical stability
Dienophile reactivity and purity consistency

Physical Description

Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical.
Pale-yellow solid with an acrid, chlorine-like odor; [NIOSH]
Solid
YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE.
Pale-yellow solid with an acrid, chlorine-like odor.

Color/Form

YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER
Greenish-yellowish solid
Pale-yellow solid.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

108.021129366 g/mol

Monoisotopic Mass

108.021129366 g/mol

Boiling Point

SUBLIMES (NTP, 1992)
~180 °C
Sublimes

Flash Point

559 °F (NTP, 1992)
93 °C
100-200 °F (38-93 °C) (CLOSED CUP)
38-93 °C
100-200 °F

Heavy Atom Count

8

Vapor Density

3.7 (Air= 1)
Relative vapor density (air = 1): 3.7

Density

1.318 at 68 °F (USCG, 1999) - Denser than water; will sink
1.318 AT 20 °C/4 °C
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
1.32

LogP

0.2 (LogP)
Log Kow = 0.20
0.20
0.2

Odor

PENETRATING ODOR RESEMBLING THAT OF CHLORINE
Acrid, chlorine-like odor.

Odor Threshold

Odor Threshold Low: 0.1 [mmHg]
Odor Threshold High: 0.15 [mmHg]
Odor thresholds (detection at 0.1 ppm and recognition at 0.15 ppm) from CHEMINFO
0.4000 mg/cu m (low); 0.4000 mg/cu m (high); 2.00 mg/cu m (irritating concentration)

Melting Point

240.3 °F (NTP, 1992)
115.7 °C
Heat of fusion at melting point = 1.845X10+7 J/kmol
116 °C
240 °F

UNII

3T006GV98U

Related CAS

26745-90-4

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

0.1 mmHg at 77 °F (NIOSH, 2024)
0.1 [mmHg]
0.1 MM HG AT 25 °C
Vapor pressure, Pa at 20 °C: 12
(77 °F): 0.1 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

106-51-4
3225-29-4

Absorption Distribution and Excretion

QUINONE IS READILY ABSORBED FROM GASTROENTERIC TRACT & SC TISSUES. IT IS PARTIALLY EXCRETED UNCHANGED; BUT BULK IS ELIMINATED IN CONJUGATION WITH HEXURONIC, SULFURIC, & OTHER ACIDS.

Metabolism Metabolites

IN PIG PARA-QUINONE IS METABOLIZED TO P-BENZOSEMIQUINONE & QUINOL. /FROM TABLE/
Quinones (ie, 6,12-dione) have been shown to undergo oxidation-reduction cycles involving quinone, hydroquinone, and molecular oxygen, resulting in the formation of oxygen radicals and semiquinone radicals. /Quinones/
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Associated Chemicals

1,2-Benzoquinone;583-63-1

Wikipedia

1,4-Benzoquinone

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

QUINONE CAN BE PREPD ... BY THE REDUCTION OF HYDROQUINONE WITH BROMIC ACID.
OXIDATION OF ANILINE WITH MANGANESE DIOXIDE & SULFURIC ACID
/1,4-Benzoquinone is prepd/ by the oxidation of aniline with chromic acid, extraction with ether and distillation.

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione: ACTIVE
1,4-Benzoquinone reacts with trialkylboranes to produce alkyl substituted hydroquinones

Analytic Laboratory Methods

THE XAD-2 IN EACH TUBE IS TRANSFERRED TO A VIAL & THE QUINONE IS DESORBED WITH A SOLN OF 20% ETHANOL IN HEXANE & ANALYZED BY HIGH PRESSURE LIQUID CHROMATOGRAPHY. THE METHOD WAS VALIDATED OVER RANGE OF 0.17-0.75 MG/CU M AT ATMOSPHERIC TEMP OF 25 °C & ATMOSPHERIC PRESSURE OF 767 MM HG USING A 24 L SAMPLE VOL. THIS METHOD IS CAPABLE OF MEASURING MUCH SMALLER AMT IF THE DESORPTION EFFICIENCY IS ADEQUATE. DESORPTION EFFICIENCY MUST BE DETERMINED OVER THE RANGE USED. PRECISION IS 0.085.
Method 8270A: Soil and Water, "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique" Using a Capillary Gas Chromatograph Mass Spectrometer with a detection limit of 10 ug/l (water).

Clinical Laboratory Methods

COLORIMETRIC METHOD FOR DETERMINATION OF CONCN OF 2 MG/L OR MORE PARA-QUINONE IN ... URINE WAS BASED ON ABSORBANCE AT 410 NM OF ITS COMPLEX WITH PARA-DIMETHYLAMINOBENZALDEHYDE. DETERMINATION OF SOME QUINONES IN AIR AND IN URINE.

Interactions

THE INFLUENCE OF P-BENZOQUINONE ON POTASSIUM UPTAKE BY EXCISED SUGAR BEET & WHEAT ROOTS WAS STUDIED. WHEN P-BENZOQUINONE WAS ADDED TO NUTRIENT SOLUTION, IT ENHANCED ABSORPTION RATES OF BOTH SPECIES AT VERY LOW CONCN WHILE INHIBITION OCCURRED FOR HIGHER CONCN.

Stability Shelf Life

May darken on standing.

Polybrominated diphenyl ethers quinone exhibits neurotoxicity by inducing DNA damage, cell cycle arrest, apoptosis and p53-driven adaptive response in microglia BV2 cells

Zixuan Liu, Qiushuang Zhu, Erqun Song, Yang Song
PMID: 33961949   DOI: 10.1016/j.tox.2021.152807

Abstract

Polybrominated diphenyl ethers (PBDEs) are world-wide used flame retardants before they were listed as Persistent Organic Pollutants (POPs) by the Stockholm Convention. Previously, our studies indicated that a quinone type of PBDE metabolite (PBDEQ) exposure was linked with neurotoxicity via excess free radical formation and oxidative stress. However, it is current unknown the effect of PBDEQ on genetic biomacromolecules DNA and corresponding biological consequences in neurological cells. Here, by employing phosphorylated histone H2AX in Serine 139 (γ-H2AX) and comet assay in microglia BV2 cells, our data suggested PBDEQ could triggered DNA damage. Furthermore, PBDEQ exposure led to the caspase 3-dependent cell apoptosis. Moreover, PBDEQ induced G2/M-phase cell arrest in a p53-dependent manner. Notably, p53 activation coordinated cell cycle progression, alleviated DNA damage and ultimately mitigated apoptosis in BV2 cells. Finally, antioxidant N-acetyl-l-cysteine (NAC) inhibited p53 activation upon PBDEQ exposure, and then ameliorated PBDEQ-induced DNA damage, cell cycle arrest and apoptosis, which illustrated that PBDEQ-induced DNA damage and p53 activation were mediated by reactive oxygen species (ROS). Together, the current findings unveil the fundamental toxicological mechanisms of PBDEQ, which propose a potential therapeutic strategy against the adverse effect caused by PBDE exposure.


Enzyme-Triggered Disassembly of Polymeric Micelles by Controlled Depolymerization via Cascade Cyclization for Anticancer Drug Delivery

Jaehyun Park, Seokhee Jo, Yeong Mi Lee, Gurusamy Saravanakumar, Junseok Lee, Dongsik Park, Won Jong Kim
PMID: 33576220   DOI: 10.1021/acsami.0c22644

Abstract

The high activity of specific enzymes in cancer has been utilized in cancer diagnosis, as well as tumor-targeted drug delivery. NAD(P)H:quinone oxidoreductase-1 (NQO1), an overexpressed enzyme in certain tumor types, maintains homeostasis and inhibits oxidative stress caused by elevated reactive oxygen species (ROS) in tumor cells. The activity of NQO1 in lung and liver cancer cells is increased compared to that in normal cells. Interestingly, NQO1 reacts with trimethyl-locked quinone propionic acid (QPA) and produces a lactone-based group via intramolecular cyclization. Toward this objective, we synthesized an amphiphilic block copolymer (QPA-P) composed of NQO1 enzyme-triggered depolymerizable QPA-locked polycaprolactone (PCL) and poly(ethylene glycol) (PEG) as hydrophobic and hydrophilic constituents, respectively. This QPA-P formed self-assembled micelles in aqueous conditions. It was observed that NQO1 catalyzed the depolymerization of QPA-locked PCL via a cascade two-step cyclization process, which eventually induced the dissociation of micellar structure and triggered the release of loaded drugs at the target cancer cells. Compared to the control group, the NQO1-responsive micelle showed NQO1-triggered intracellular drug release and enhanced anticancer effects. These results indicate that the NQO1-responsive polymeric micelles present a promising potential for improving therapeutic efficacy of an anticancer drug delivery system.


The racemic trimeric quinone and polycyclic quinones isolated from the aerial parts of Morinda umbellata L

Changkang Li, Chaoxuan Dong, Jia Fu, Jun Xie, Shengtian Lai, Hongqing Wang, Ruoyun Chen, Jie Kang
PMID: 33418168   DOI: 10.1016/j.phytochem.2020.112622

Abstract

Four undescribed racemic quinones, umbellatas Q-T, were isolated from the aerial parts of Morinda umbellata L. All enantiomers were separated on a chiral HPLC column, and their structures were elucidated by UV spectroscopy, IR spectroscopy, HR-ESI-MS, 1D and 2D NMR spectroscopy, DP4+ NMR calculations, ECD spectroscopy, and X-ray diffraction. Three of the racemes are polycyclic anthraquinones, and one is a rare racemic trimer of naphthoquinone-bisnaphthohydroquinones. (+)-Umbellata S exhibited potent cytotoxicity (IC
: 6.2-9.3 μM) against the A2780, HeLa, H7420, Ketr3 and SW 1990 human cancer cell lines.


The Interaction between PsbT and the DE Loop of D1 in Photosystem II Stabilizes the Quinone-Iron Electron Acceptor Complex

Jack A Forsman, Julian J Eaton-Rye
PMID: 33332101   DOI: 10.1021/acs.biochem.0c00668

Abstract

The X-ray-derived Photosystem II (PS II) structure from the thermophilic cyanobacterium
(Protein Data Bank entry 4UB6) indicates Phe239 of the DE loop of the D1 protein forms a hydrophobic interaction with Pro27 and Ile29 at the C-terminus of the 5 kDa PsbT protein found at the monomer-monomer interface of the PS II dimer. To investigate the importance of this interaction, we created the F239A and F239L mutants in
sp. PCC 6803 through targeted mutagenesis of the D1:Phe239 residue into either an alanine or a leucine. Under moderate-light conditions, the F239A strain displayed reduced rates of oxygen evolution and impaired rates of fluorescence decay following a single-turnover actinic flash, while the F239L strain behaved like the control; however, under high-light conditions, the F239A and F239L strains grew more slowly than the control. Our results indicate the quinone-iron acceptor complex becomes more accessible to exogenously added electron acceptors in the F239A mutant and a ΔPsbT strain when compared with the control and F239L strains. This led to the hypothesis that the interaction between D1:Phe239 and the PsbT subunit is required to restrict movement of the DE loop of the D1 subunit, and we suggest disruption of this interaction may perturb the binding of bicarbonate to the non-heme iron and contribute to the signal for PS II to undergo repair following photodamage.


A Theoretical and Experimental Study on the Potential Luminescent and Biological Activities of Diaminodicyanoquinodimethane Derivatives

Edison Rafael Jiménez, Manuel Caetano, Nelson Santiago, F Javier Torres, Thibault Terencio, Hortensia Rodríguez
PMID: 33466251   DOI: 10.3390/ijms22010446

Abstract

Recently, several studies have demonstrated that diaminodicyanoquinone derivatives (DADQs) could present interesting fluorescence properties. Furthermore, some DADQs under the solid state are capable of showing quantum yields that can reach values of 90%. Besides, the diaminodiacyanoquinone core represents a versatile building block propense either to modification or integration into different systems to obtain and provide them unique photophysical features. Herein, we carried out a theoretical study on the fluorescence properties of three different diaminodicyanoquinodimethane systems. Therefore, time-dependent density functional theory (TD-DFT) was used to obtain the values associated with the dipole moments, oscillator strengths, and the conformational energies between the ground and the first excited states of each molecule. The results suggest that only two of the three studied systems possess significant luminescent properties. In a further stage, the theoretical insights were confirmed by means of experimental measurements, which not only retrieved the photoluminescence of the DADQs, but also suggest a preliminary and promising antibacterial activity of these systems.


Paenibacillus puerhi sp. nov., isolated from the rhizosphere soil of Pu-erh tea plants (Camellia sinensis var. assamica)

Rui-Juan Yang, De Zhou, Qiao-Mei Wang, Xing-Hua Wang, Wen-Jie Zhang, Li Zhuang, Xuan-Jun Wang, Liang Yan, Jie Lv, Jun Sheng
PMID: 33386866   DOI: 10.1007/s00203-020-02135-z

Abstract

An aerobic, Gram-staining-positive, rod-shaped, endospore-forming and motile bacterial strain, designated SJY2
, was isolated from the rhizosphere soil of tea plants (Camellia sinensis var. assamica) collected in the organic tea garden of the Jingmai Pu-erh tea district in Pu'er city, Yunnan, southwest China. Phylogenetic analysis based on 16S rRNA gene sequences showed that the isolate belonged to the genus Paenibacillus. The closest phylogenetic relative was Paenibacillus filicis DSM 23916
(98.1% similarity). The major fatty acids (> 10% of the total fatty acids) were anteiso-C
and isoC
. The major respiratory quinone was MK-7 and the major polar lipid was diphosphatidylglycerol, phosphatidylglycerol, phosphatidylethanolamine and phosphatidylmonomethylethanolamine. The peptidoglycan contained glutamic acid, serine, alanine and meso-diaminopimelic acid. Genome sequencing revealed a genome size of 6.71 Mbp and a G + C content of 53.1%. Pairwise determined whole genome average nucleotide identity (gANI) values and digital DNA-DNA hybridization (dDDH) values suggested that strain SJY2
represents a new species, for which we propose the name Paenibacillus puerhi sp. nov. with the type strain SJY2
(= CGMCC 1.17156
= KCTC 43242
).


A ubiquitous tire rubber-derived chemical induces acute mortality in coho salmon

Zhenyu Tian, Haoqi Zhao, Katherine T Peter, Melissa Gonzalez, Jill Wetzel, Christopher Wu, Ximin Hu, Jasmine Prat, Emma Mudrock, Rachel Hettinger, Allan E Cortina, Rajshree Ghosh Biswas, Flávio Vinicius Crizóstomo Kock, Ronald Soong, Amy Jenne, Bowen Du, Fan Hou, Huan He, Rachel Lundeen, Alicia Gilbreath, Rebecca Sutton, Nathaniel L Scholz, Jay W Davis, Michael C Dodd, Andre Simpson, Jenifer K McIntyre, Edward P Kolodziej
PMID: 33273063   DOI: 10.1126/science.abd6951

Abstract

In U.S. Pacific Northwest coho salmon (
), stormwater exposure annually causes unexplained acute mortality when adult salmon migrate to urban creeks to reproduce. By investigating this phenomenon, we identified a highly toxic quinone transformation product of
-(1,3-dimethylbutyl)-
'-phenyl-p-phenylenediamine (6PPD), a globally ubiquitous tire rubber antioxidant. Retrospective analysis of representative roadway runoff and stormwater-affected creeks of the U.S. West Coast indicated widespread occurrence of 6PPD-quinone (<0.3 to 19 micrograms per liter) at toxic concentrations (median lethal concentration of 0.8 ± 0.16 micrograms per liter). These results reveal unanticipated risks of 6PPD antioxidants to an aquatic species and imply toxicological relevance for dissipated tire rubber residues.


Differential Roles of a Family of Flavodoxin-Like Proteins That Promote Resistance to Quinone-Mediated Oxidative Stress in Candida albicans

Jenna E Foderaro, James B Konopka
PMID: 33468576   DOI: 10.1128/IAI.00670-20

Abstract

Survival of the fungal pathogen
within a mammalian host relies on its ability to resist oxidative stress. The four flavodoxin-like proteins (Pst1, Pst2, Pst3, and Ycp4) that reside on the inner surface of the
plasma membrane represent a recently discovered antioxidant mechanism that is essential for virulence. Flavodoxin-like proteins combat oxidative stress by promoting a two-electron reduction of quinone molecules, which prevents the formation of toxic semiquinone radicals. Previous studies indicated that Pst3 played a major role in promoting resistance to the small quinone molecules p-benzoquinone and menadione. Analysis of additional quinones confirmed this role for Pst3. To better define their function, antibodies were raised against each of the four flavodoxin-like proteins and used to quantify protein levels. Interestingly, the basal level of flavodoxin-like proteins differed, with Pst3 and Ycp4 being the most abundant. However, after induction with p-benzoquinone, Pst1 and Pst3 were the most highly induced, resulting in Pst3 becoming the most abundant. Constitutive expression of the flavodoxin-like protein genes from a
promoter resulted in similar protein levels and showed that Pst1 and Pst3 were better at protecting
against p-benzoquinone than Pst2 or Ycp4. In contrast, Pst1 and Ycp4 provided better protection against oxidative damage induced by tert-butyl hydroperoxide. Thus, both the functional properties and the relative abundance contribute to the distinct roles of the flavodoxin-like proteins in resisting oxidative stress. These results further define how
combats the host immune response and survives in an environment rich in oxidative stress.


Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology

Mamona Nazir, Muhammad Saleem, Muhammad Imran Tousif, Muhammad Aijaz Anwar, Frank Surup, Iftikhar Ali, Daijie Wang, Nilufar Z Mamadalieva, Elham Alshammari, Mohamed L Ashour, Ahmed M Ashour, Ishtiaq Ahmed, Elizbit, Ivan R Green, Hidayat Hussain
PMID: 34209734   DOI: 10.3390/biom11070957

Abstract

Meroterpenoids are secondary metabolites formed due to mixed biosynthetic pathways which are produced in part from a terpenoid co-substrate. These mixed biosynthetically hybrid compounds are widely produced by bacteria, algae, plants, and animals. Notably amazing chemical diversity is generated among meroterpenoids via a combination of terpenoid scaffolds with polyketides, alkaloids, phenols, and amino acids. This review deals with the isolation, chemical diversity, and biological effects of 452 new meroterpenoids reported from natural sources from January 2016 to December 2020. Most of the meroterpenoids possess antimicrobial, cytotoxic, antioxidant, anti-inflammatory, antiviral, enzyme inhibitory, and immunosupressive effects.


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